5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group modified by a 4-methylbenzenesulfonylmethyl moiety at position 5 and a 4-(methylsulfanyl)phenyl group at position 2. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and role in drug design for antimicrobial, antitumor, and anti-inflammatory applications .
Properties
IUPAC Name |
5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-14-3-10-18(11-4-14)29(24,25)13-16-7-12-19(26-16)21-22-20(23-27-21)15-5-8-17(28-2)9-6-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRVWMUVUBSRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structural features include:
- An oxadiazole ring , known for its role in various biological activities.
- A furan moiety , which may enhance the compound's interaction with biological targets.
- Aromatic substituents that can participate in π-π stacking and hydrogen bonding.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research has shown that oxadiazole derivatives possess significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, compounds similar to the one in focus exhibited notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Oxadiazoles have been investigated for their anticancer potential. The compound's structure suggests it may inhibit specific pathways involved in cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to inhibit RET kinase activity, which is crucial in various cancers .
3. Enzyme Inhibition
The compound has potential as an inhibitor for certain enzymes involved in metabolic pathways. In silico studies indicate strong binding affinities to enzymes such as hTYRP1 and hTYR, which are involved in melanogenesis. For example, a related furan-1,3,4-oxadiazole derivative showed a binding affinity of against hTYR . Such interactions suggest that the compound could modulate enzyme activity effectively.
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes : The oxadiazole ring and aromatic substituents likely facilitate interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Inhibition of Signal Transduction Pathways : By inhibiting key enzymes like RET kinase or tyrosinase-related proteins (TYRP), the compound may disrupt signaling pathways critical for cell growth and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of oxadiazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Functional Group Analysis
- Sulfonyl vs.
- Sulfanyl vs. Piperazine : The 4-(methylsulfanyl)phenyl group in the target compound increases lipophilicity, favoring membrane permeation, whereas piperazine derivatives (e.g., ) enhance water solubility through basic nitrogen.
- Furan Modifications : The 5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl group in the target compound introduces steric bulk and sulfonation, which may reduce metabolic degradation compared to unmodified furan derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
